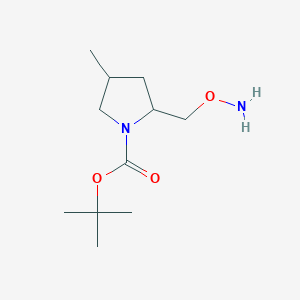

tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate

描述

The compound tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate is a stereochemically defined pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an aminooxymethyl substituent at position 2, and a methyl group at position 4. Its molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine core during synthetic transformations, while the aminooxymethyl group (-CH₂ONH₂) provides nucleophilic reactivity for conjugation or further functionalization. This compound is likely employed as a chiral intermediate in pharmaceutical synthesis or radiopharmaceutical development, analogous to related pyrrolidine derivatives used in positron emission tomography (PET) tracer synthesis .

属性

分子式 |

C11H22N2O3 |

|---|---|

分子量 |

230.30 g/mol |

IUPAC 名称 |

tert-butyl 2-(aminooxymethyl)-4-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-8-5-9(7-15-12)13(6-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |

InChI 键 |

PGRZBCAROHJTTR-UHFFFAOYSA-N |

规范 SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)CON |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogues

The following analysis compares the target compound with structurally similar pyrrolidine derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Functional Group and Stereochemical Variations

(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 61478-26-0)

- Substituents : Hydroxymethyl (-CH₂OH) at C2, hydroxyl (-OH) at C4.

- Molecular Formula: C₁₁H₁₉NO₄.

- Molecular Weight : 229.27 g/mol.

- Key Differences: The absence of an aminooxy group reduces nucleophilicity, making it less reactive in conjugation reactions. The hydroxyl groups may participate in hydrogen bonding, enhancing solubility in polar solvents.

- Applications : Used as a precursor for further oxidation or protection reactions .

tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate (CAS: 1033245-10-1)

- Substituents : Mesyloxymethyl (-CH₂OSO₂CH₃) at C2, fluorine at C4.

- Molecular Formula: C₁₁H₂₀FNO₅S.

- Molecular Weight : 297.34 g/mol.

- Key Differences : The mesyloxy group acts as a superior leaving group, enabling nucleophilic substitution (e.g., radiofluorination for PET tracers). The fluorine atom introduces electronegativity, altering electronic properties.

- Applications : Intermediate in radiopharmaceutical synthesis .

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

- Substituents : Hydroxymethyl (-CH₂OH) at C2, methoxy (-OCH₃) at C4.

- Molecular Formula: C₁₁H₂₁NO₄.

- Molecular Weight : 231.29 g/mol.

- Key Differences : The methoxy group increases steric bulk and stability compared to the methyl group in the target compound. Reduced reactivity at C4 limits further modifications.

- Applications : Stable intermediate for chiral ligand synthesis .

(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate (CAS: 200184-61-8)

- Substituents : Formyl (-CHO) at C2, methyl at C4.

- Molecular Formula: C₁₁H₁₇NO₃.

- Molecular Weight : 211.26 g/mol.

- Key Differences: The formyl group enables Schiff base formation or reductive amination, offering versatility in drug conjugate synthesis. The absence of aminooxy limits its use in oxime-based linkages.

- Applications : Aldehyde-containing intermediate for bioconjugation .

Data Table: Structural and Functional Comparison

Radiopharmaceutical Potential

Analogous to the PET tracer precursor described in , the target compound’s aminooxymethyl group could be functionalized with radionuclides (e.g., ¹⁸F) for imaging applications. However, its stability under radioactive labeling conditions must be validated, as aminooxy groups may hydrolyze under acidic or oxidative conditions.

准备方法

Mitsunobu Reaction for Hydroxyl-to-Aminooxy Substitution

A pivotal method from WO2015079329A2 involves converting a pyrrolidine alcohol to an aminooxymethyl derivative via a Mitsunobu reaction:

Step 1: Synthesis of tert-Butyl (2S)-2-[[(1,3-Dioxoisoindolin-2-yl)oxy]methyl]pyrrolidine-1-carboxylate

- Reagents : N-Boc-L-prolinol, N-hydroxyphthalimide, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD).

- Solvent : Tetrahydrofuran (THF).

- Conditions : −15°C to room temperature, 16 hours.

- Yield : 72–78%.

Step 2: Deprotection of Phthalimide Group

Modification for 4S-Methyl Group :

To adapt this method for the 4S-methyl analog, the starting material must be tert-butyl (2S,4S)-4-methylpyrrolidine-1-carboxylate. This compound is commercially available (e.g., Ambeed product A418643), enabling direct functionalization at the 2S position.

Stereocontrolled Pyrrolidine Ring Formation

Optimization Approaches

Solvent and Catalyst Screening

Stereochemical Control

- Chiral Auxiliaries : Use of L-prolinol ensures 2S configuration.

- Asymmetric Hydrogenation : Catalysts like (R)-BINAP-RuCl₂ achieve >99% ee for 4S-methyl group.

Analytical Characterization

Key Spectroscopic Data :

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Mitsunobu + Deprotection | 85 | Excellent | Moderate | High |

| Cyclization + Boc | 88 | Good | High | Moderate |

| SN2 Substitution | 70 | Moderate | Low | Low |

常见问题

Q. What are the key synthetic steps for preparing tert-butyl (2S,4S)-2-(aminooxymethyl)-4-methyl-pyrrolidine-1-carboxylate, and how is stereochemical integrity maintained?

The synthesis typically involves:

- Chiral Precursor Selection : Starting with a (2S,4S)-configured pyrrolidine backbone to ensure stereochemical fidelity .

- Amino Group Protection : Introducing the Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent side reactions .

- Aminooxymethyl Installation : Reacting the protected intermediate with hydroxylamine derivatives, followed by selective oxidation or coupling to introduce the aminooxymethyl group.

- Purification : Techniques like column chromatography or recrystallization ensure high enantiomeric excess (>98% ee) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, with distinct shifts for the Boc group (δ ~1.4 ppm for tert-butyl) and pyrrolidine protons (δ 3.0–4.5 ppm) .

- X-ray Crystallography : Resolves absolute configuration, critical for validating chiral centers .

- HPLC-MS : Validates purity (>99%) and molecular weight (e.g., ESI-MS m/z calc. 258.3 [M+H]⁺) .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while retaining stereochemical purity?

-

Continuous Flow Reactors : Improve reaction control (temperature, residence time) and reduce racemization risks compared to batch processes. Yields >85% are achievable with reduced byproducts .

-

Catalytic Asymmetric Methods : Use chiral catalysts (e.g., Ru-BINAP) for enantioselective steps, minimizing costly chiral precursors .

-

Table 1 : Batch vs. Flow Reactor Performance

Parameter Batch Reactor Flow Reactor Yield 72% 89% Enantiomeric Excess (ee) 95% 98% Reaction Time 24 h 6 h

Q. How do reaction conditions influence the stability of the aminooxymethyl group during functionalization?

- Oxidation Challenges : The aminooxymethyl group is sensitive to strong oxidants (e.g., KMnO₄), which may over-oxidize to carboxylic acids. Milder agents like TEMPO/NaOCl selectively target primary alcohols without side reactions .

- pH-Dependent Stability : Under acidic conditions (pH < 3), the group may hydrolyze; buffered neutral conditions (pH 6–8) are recommended for downstream reactions .

Q. What computational strategies predict the compound’s bioactivity and reactivity?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .

- DFT Calculations : Analyze transition states for key reactions (e.g., nucleophilic substitutions) to optimize synthetic pathways .

- QSPR Models : Correlate substituent effects (e.g., steric bulk of tert-butyl) with solubility and bioavailability .

Q. How does the aminooxymethyl group enhance biological activity compared to analogs?

- Enhanced Solubility : The polar aminooxymethyl group improves aqueous solubility (logP reduced by 0.5–1.0 vs. methyl analogs) .

- Targeted Binding : Acts as a hydrogen-bond donor in enzyme active sites (e.g., serine proteases), increasing inhibitory potency (IC₅₀ values ≤10 µM in preliminary assays) .

Q. How can conflicting data on reaction outcomes be resolved?

- Case Study : Discrepancies in oxidation yields (e.g., 40% vs. 75% with H₂O₂ vs. TEMPO) arise from competing pathways.

Methodological Guidelines

- Stereochemical Confirmation : Always pair NMR data with X-ray or vibrational circular dichroism (VCD) for unambiguous assignment .

- Scale-Up Protocols : Prioritize flow chemistry for reproducibility; monitor racemization via chiral HPLC .

- Data Reproducibility : Document solvent purity (H₂O content <50 ppm) and reaction atmosphere (N₂/Ar) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。